3-Amino-3-methylbutanamide hydrochloride
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Overview
Description
3-Amino-3-methylbutanamide hydrochloride: is an organic compound with the molecular formula C₅H₁₃ClN₂O. It is a derivative of butanamide, featuring an amino group and a methyl group attached to the third carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylbutanamide hydrochloride typically involves the reaction of 3-amino-3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-3-methylbutanamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-3-methylbutanamide hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its reactive amino group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
- 3-Amino-3-methylbutanoic acid
- 3-Amino-3-methylbutanol
- 3-Amino-3-methylbutylamine
Comparison: 3-Amino-3-methylbutanamide hydrochloride is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For example, the amide group can participate in hydrogen bonding and other interactions that are not possible with the corresponding acid, alcohol, or amine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-3-methylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBRPHAJYMZOMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-86-2 |
Source
|
Record name | 3-amino-3-methylbutanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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